Bis-PEG25-acid
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Overview
Description
Bis-PEG25-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators to form stable amide bonds .
Mechanism of Action
Target of Action
Bis-PEG25-acid is a PEG linker containing two terminal carboxylic acid groups . The primary targets of this compound are primary amine groups . These amine groups are abundant in biological systems and play crucial roles in various biochemical processes.
Mode of Action
The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction allows this compound to link molecules together, making it a valuable tool in the synthesis of complex molecules.
Biochemical Pathways
This compound is used in the synthesis of PROTACs , which are molecules designed to degrade specific proteins within cells. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . The exact pathways affected by this compound would depend on the specific target protein of the PROTAC.
Pharmacokinetics
The hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The result of this compound’s action is the formation of a stable amide bond with primary amine groups . This allows it to link together different molecules, enabling the creation of complex structures such as PROTACs . The molecular and cellular effects of this compound’s action would therefore depend on the specific molecules it is used to link together.
Action Environment
The action of this compound is influenced by the presence of activators such as EDC or HATU, which are required for it to form an amide bond with primary amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-PEG25-acid is synthesized by reacting PEG with succinic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the PEG and succinic anhydride dissolved in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through precipitation or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of PEG to this compound while minimizing by-products. The final product is purified using techniques such as crystallization, distillation, or membrane filtration .
Chemical Reactions Analysis
Types of Reactions
Bis-PEG25-acid primarily undergoes substitution reactions, where the terminal carboxylic acid groups react with primary amines to form amide bonds. This reaction is facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Common Reagents and Conditions
Reagents: EDC, HATU, DCC (dicyclohexylcarbodiimide)
Conditions: Room temperature, organic solvents (e.g., dichloromethane, dimethylformamide), mild stirring
Major Products
The major products formed from these reactions are amide-linked conjugates, where the carboxylic acid groups of this compound are covalently bonded to primary amines on target molecules .
Scientific Research Applications
Bis-PEG25-acid is widely used in various scientific research fields due to its unique properties:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Utilized in the production of hydrogels for wound healing, tissue engineering, and controlled drug release .
Comparison with Similar Compounds
Similar Compounds
- Bis-PEG1-acid
- Bis-PEG2-acid
- Bis-PEG3-acid
- Bis-PEG4-acid
- Bis-PEG5-acid
- Bis-PEG6-acid
- Bis-PEG7-acid
- Bis-PEG8-acid
- Bis-PEG9-acid
- Bis-PEG10-acid
- Bis-PEG11-acid
- Bis-PEG12-acid
- Bis-PEG13-acid
- Bis-PEG14-acid
- Bis-PEG15-acid
- Bis-PEG17-acid
- Bis-PEG18-acid
- Bis-PEG29-acid
Uniqueness
Bis-PEG25-acid stands out due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful for applications requiring high solubility and stability, such as drug delivery and bioconjugation .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H106O29/c55-53(56)1-3-59-5-7-61-9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-51-83-52-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-62-8-6-60-4-2-54(57)58/h1-52H2,(H,55,56)(H,57,58) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUWRTVELIBUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H106O29 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1219.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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